2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl-
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Overview
Description
2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- is a heterocyclic organic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its imidazolidinedione core, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of benzoyl and diphenyl substituents enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylglycine methyl ester with benzoyl chloride in the presence of a base, followed by cyclization to form the imidazolidinedione ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and diphenyl substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of the imidazolidinedione ring.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of benzoyl and diphenyl groups enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
- 2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-
- 2,4-Imidazolidinedione, 5,5-dimethyl-
- 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)-5-hydroxy-1,3-diphenyl-
Comparison: 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- is unique due to the presence of the benzoyl group, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties such as higher binding affinity to certain molecular targets and enhanced stability under various conditions .
Properties
CAS No. |
203725-40-0 |
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Molecular Formula |
C22H16N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-benzoyl-1,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H16N2O3/c25-20(17-12-6-2-7-13-17)24-21(26)19(16-10-4-1-5-11-16)23(22(24)27)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
YJTVSGRVBAKCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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